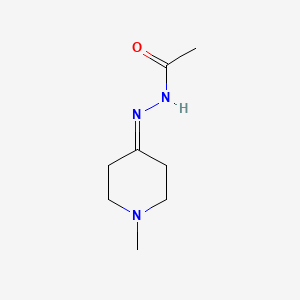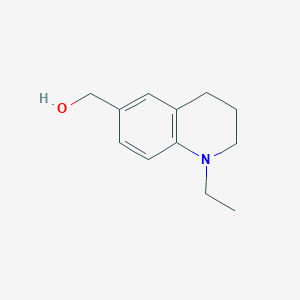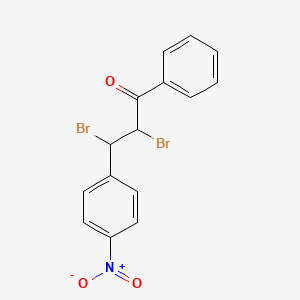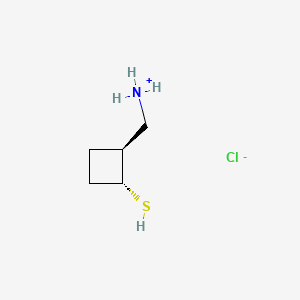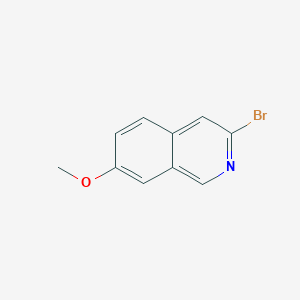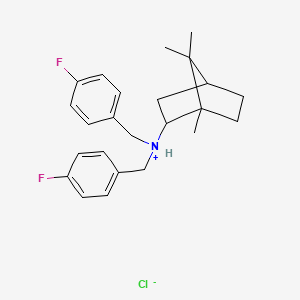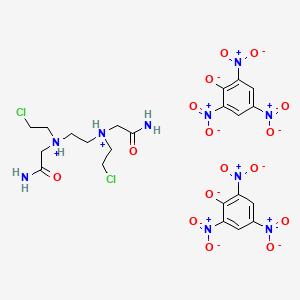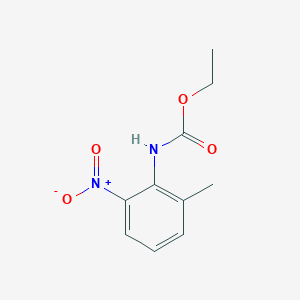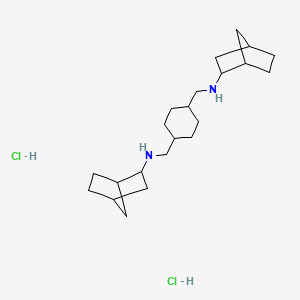
1,4-Cyclohexanebis(methylamine), N,N'-bis(3-norbornyl)-, dihydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C24H42Cl2N2. It is a derivative of cyclohexane and norbornane, characterized by the presence of two methylamine groups and two norbornyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- typically involves the reaction of 1,4-cyclohexanedimethanol with norbornylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,4-Cyclohexanebis(methylamine), N,N’-bis(2-norbornyl)-, dihydrochloride
- 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-norbornyl)-, dihydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- is unique due to the specific positioning of the norbornyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1240-90-0 |
|---|---|
分子式 |
C22H40Cl2N2 |
分子量 |
403.5 g/mol |
IUPAC名 |
N-[[4-[(2-bicyclo[2.2.1]heptanylamino)methyl]cyclohexyl]methyl]bicyclo[2.2.1]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H38N2.2ClH/c1-2-16(14-24-22-12-18-6-8-20(22)10-18)4-3-15(1)13-23-21-11-17-5-7-19(21)9-17;;/h15-24H,1-14H2;2*1H |
InChIキー |
JWRCUYLINWYGMN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CNC2CC3CCC2C3)CNC4CC5CCC4C5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
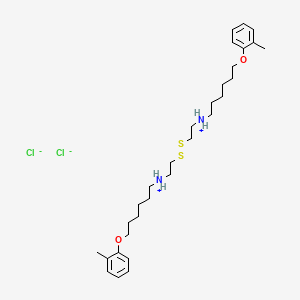
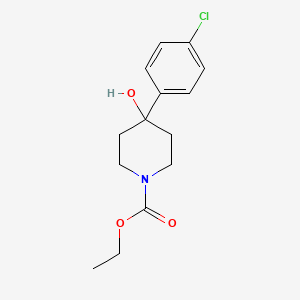
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
